molecular formula C18H20N6O3S B2511189 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105225-10-2

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2511189
CAS No.: 1105225-10-2
M. Wt: 400.46
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with various functional groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with isocyanates or carbamates, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the triazoloquinazoline scaffold .

Mechanism of Action

The mechanism of action of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, modulating their activity. This compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects, or interact with microbial enzymes, contributing to its antimicrobial properties .

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-23-16(27)12-7-6-10(15(26)20-11-4-2-3-5-11)8-13(12)24-17(23)21-22-18(24)28-9-14(19)25/h6-8,11H,2-5,9H2,1H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQPCJDDPQWNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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